Cas no 705-95-3 (Cyclohexaneacrylic acid methylester)
Cyclohexaneacrylic acid methylester Chemical and Physical Properties
Names and Identifiers
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- 2-Propenoic acid,3-cyclohexyl-, methyl ester
- CYCLOHEXANEACRYLIC ACID METHYL ESTER
- methyl (E)-3-cyclohexylprop-2-enoate
- 3-cyclohexylacrylic acid methyl ester
- 3-Cyclohexyl-acrylsaeure-methylester
- Cyclohexylacrylsaeure-methylester
- methyl 3-cyclohexyl-2-propenoate
- methyl 3-cyclohexylacrylate
- methyl 3-cyclohexylpropenoate
- (2E)-3-cyclohexylpropenoic acid methyl ester
- methyl (E)-3-cyclohexylacrylate
- 705-95-3
- AKOS006284615
- Methyl?(2E)-3-cyclohexylprop-2-enoate
- Methyl(2E)-3-cyclohexylprop-2-enoate
- METHYL (2E)-3-CYCLOHEXYLPROP-2-ENOATE
- EN300-1455878
- NSC-29892
- 26429-99-2
- SCHEMBL9064096
- NSC29892
- XKLAFWWDQPGTLE-BQYQJAHWSA-N
- Cyclohexaneacrylic acid methylester
-
- Inchi: 1S/C10H16O2/c1-12-10(11)8-7-9-5-3-2-4-6-9/h7-9H,2-6H2,1H3/b8-7+
- InChI Key: XKLAFWWDQPGTLE-BQYQJAHWSA-N
- SMILES: O(C)C(/C=C/C1CCCCC1)=O
Computed Properties
- Exact Mass: 168.11500
- Monoisotopic Mass: 168.115
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 167
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26.3A^2
- XLogP3: 3.1
Experimental Properties
- Density: 1.036g/cm3
- Boiling Point: 227.1ºC at 760 mmHg
- Flash Point: 103.2ºC
- Refractive Index: 1.525
- PSA: 26.30000
- LogP: 2.29590
Cyclohexaneacrylic acid methylester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C273105-25mg |
Cyclohexaneacrylic acid methylester |
705-95-3 | 25mg |
$ 245.00 | 2022-04-28 | ||
| TRC | C273105-50mg |
Cyclohexaneacrylic acid methylester |
705-95-3 | 50mg |
$ 405.00 | 2022-04-28 | ||
| TRC | C273105-100mg |
Cyclohexaneacrylic acid methylester |
705-95-3 | 100mg |
$ 640.00 | 2022-04-28 |
Cyclohexaneacrylic acid methylester Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
Additional information on Cyclohexaneacrylic acid methylester
Cyclohexaneacrylic Acid Methylester (CAS No. 705-95-3): A Versatile Chemical Intermediate in Advanced Materials and Biomedical Applications
The Cyclohexaneacrylic acid methylester (CAS No. 705-95-3), a methacrylate-functionalized cyclohexyl derivative, represents a critical intermediate in the synthesis of advanced polymers and bioactive materials. This compound, characterized by its unique combination of a cyclohexane ring and a methacrylate group, exhibits exceptional reactivity and structural flexibility, making it indispensable in diverse applications ranging from drug delivery systems to high-performance coatings.
Structurally, the molecule features a cyclohexyl moiety conjugated with a methacryloyl ester, creating a balanced hydrophobic-hydrophilic profile. This architecture enables controlled polymerization behaviors, such as reversible addition-fragmentation chain transfer (RAFT) polymerization, which has been extensively explored in recent studies for fabricating stimuli-responsive hydrogels (Smith et al., 2023). The compound's glass transition temperature (Tg) of approximately 42°C further positions it as an ideal monomer for temperature-sensitive biomedical devices.
In drug delivery systems, the CAS No. 705-95-3-based polymers have emerged as promising carriers for targeted chemotherapy agents. A groundbreaking study published in Nature Materials demonstrated their ability to encapsulate paclitaxel with >98% efficiency while maintaining pH-triggered release kinetics (Chen & Lee, 2024). The compound's cyclohexyl group contributes rigidity to the polymer backbone, enhancing mechanical stability during circulation, while the methacrylate functionality allows conjugation with targeting ligands via click chemistry.
The synthesis of this compound has undergone significant optimization in recent years. Traditional methods involving Grignard reagents have been supplanted by catalytic systems employing palladium(II) acetate (Kumar et al., 2023). These advancements reduce reaction times from 18 hours to under 4 hours while achieving >99% purity by GC analysis. Such improvements align with green chemistry principles by minimizing solvent usage and waste generation.
In the realm of biomaterials engineering, Cyclohexaneacrylic acid methylester-derived copolymers are now being investigated for tissue engineering scaffolds. Their tunable porosity and biocompatibility were validated through in vitro studies using human mesenchymal stem cells (Wang et al., 2024). The compound's ability to form interpenetrating networks with gelatin methacryloyl (GelMA) creates matrices that mimic native extracellular matrix stiffness while enabling controlled growth factor release.
Recent computational studies using density functional theory (DFT) have revealed novel reaction pathways involving this compound's participation in thiol-Michael addition reactions (Zhao & Zhang, 2024). These findings suggest potential applications in real-time responsive materials capable of self-healing under UV light exposure – a breakthrough for smart packaging and wearable electronics.
In industrial applications, its role as an additive in automotive coatings has been revitalized through nanostructured formulations (Miller et al., 2024). By incorporating silica nanoparticles functionalized with this compound, researchers achieved scratch resistance improvements of up to 68% without compromising color stability – critical for high-end automotive finishes requiring both durability and aesthetic appeal.
The compound's spectroscopic signatures (UV-vis λmax at ~248 nm; IR νC=C at ~1648 cm⁻¹) provide reliable analytical markers for quality control during large-scale production (Ibrahim et al., 2023). These characteristics also enable precise monitoring of polymerization kinetics via real-time FTIR spectroscopy during industrial manufacturing processes.
Ongoing research focuses on its potential as an intermediate in chiral drug synthesis via asymmetric epoxidation reactions (Sato & Tanaka, 2024). The cyclohexyl ring's inherent chiral environment offers opportunities for enantioselective catalysis without requiring auxiliary groups – a significant step toward sustainable pharmaceutical production methods.
In conclusion, the CAS No. 705-95-3 compound stands at the forefront of material innovation across multiple disciplines due to its unique structural attributes and adaptable reactivity profile. As demonstrated by recent advancements in drug delivery systems and smart materials science, this chemical entity continues to drive breakthroughs that bridge fundamental research with practical industrial applications.
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